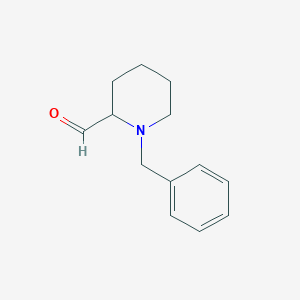

1-Benzylpiperidine-2-carbaldehyde

Overview

Description

Scientific Research Applications

Synthesis Applications

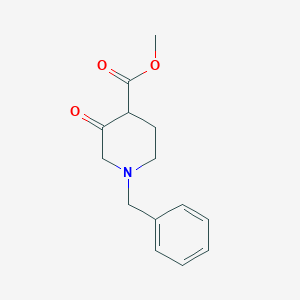

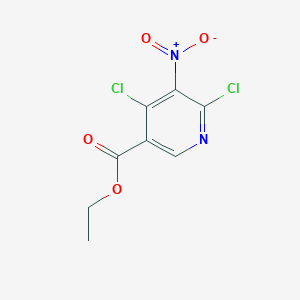

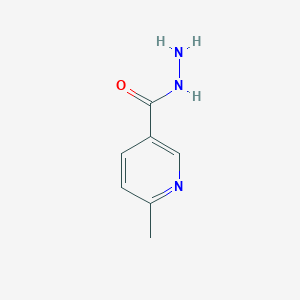

1-Benzylpiperidine-2-carbaldehyde has been utilized in various synthesis processes. For instance, in the synthesis of Benzo[b][1,6]naphthyridines, methods such as Pfitzinger and Friedlander syntheses have been employed, using 1-benzylpiperidin-4-one with 7-methylisatin and 3-aminopyridine-4-carbaldehyde with 2-methylcyclohexanone, respectively. This process has resulted in the formation of 'azaacridines' that contain a methyl substituent peri to the central nitrogen (Chen & Deady, 1993).

Biological Evaluation and Synthetic Applications

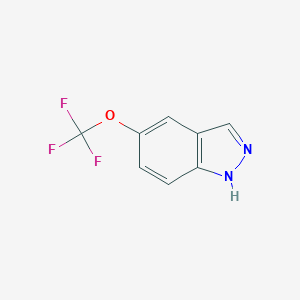

The compound has also been noted in research focusing on 2-chloroquinoline-3-carbaldehyde and related analogs. This review encompassed the biological evaluation and synthetic applications of the target compounds, highlighting the research data from 2013 to 2017 (Hamama et al., 2018).

Catalysis and Environmental Applications

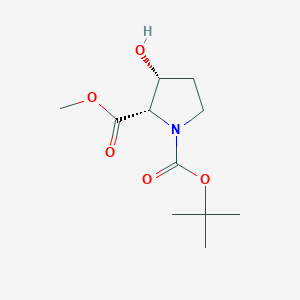

A study on the efficient synthesis of functionalized benzo[b][1,8]naphthyridine derivatives via a three-component reaction catalyzed by L-proline is also relevant. This new protocol was notable for its environmental friendliness, good yields, and convenient operation (Fu et al., 2014).

Structural and Spectroscopic Studies

The compound's importance extends to structural and spectroscopic studies as well. For example, the crystal structure, spectroscopic properties, and DFT studies of 2-(2-hydroxyphenyl)benzo[d]oxazole-6-carbaldehyde have been reported, adding to the understanding of its structural characteristics (Chen, 2016).

Pharmaceutical Research

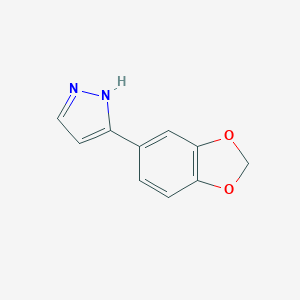

In the pharmaceutical realm, the synthesis of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives has been investigated for their antioxidant and anti-inflammatory activities. This study highlights the potential medicinal applications of compounds derived from this compound (Sudha et al., 2021).

Future Directions

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “1-Benzylpiperidine-2-carbaldehyde”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

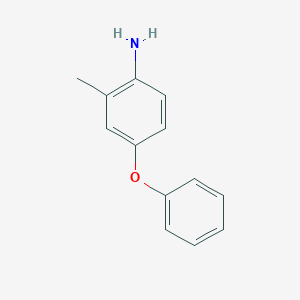

1-Benzylpiperidine-2-carbaldehyde is a derivative of donepezil , which is a selective acetylcholinesterase inhibitor . Acetylcholinesterase is the primary target of this compound . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine .

Mode of Action

As an acetylcholinesterase inhibitor, this compound prevents the breakdown of acetylcholine . This results in an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of acetylcholinesterase leads to an accumulation of acetylcholine in the synaptic cleft . This affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, breathing, heart rate, and learning and memory .

Pharmacokinetics

Donepezil, a related compound, has an oral bioavailability of 100% and a biological half-life of about 70 hours . It can easily cross the blood-brain barrier , which is crucial for its action in the nervous system.

Result of Action

The increase in acetylcholine levels due to the inhibition of acetylcholinesterase can enhance cholinergic transmission . This can potentially improve cognitive function in conditions characterized by a decline in acetylcholine, such as Alzheimer’s disease .

properties

IUPAC Name |

1-benzylpiperidine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-11-13-8-4-5-9-14(13)10-12-6-2-1-3-7-12/h1-3,6-7,11,13H,4-5,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSXCNGIPPSYDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591596 | |

| Record name | 1-Benzylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

157634-01-0 | |

| Record name | 1-Benzylpiperidine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloroimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B173261.png)

![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2-yl)methanol](/img/structure/B173290.png)

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)